4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in antibiotics . The compound also contains a pyrroloquinoline moiety, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a 4-chlorobenzenesulfonyl chloride with the appropriate amine. The pyrroloquinoline moiety could be synthesized using various methods, such as the Pictet-Spengler reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoline moiety is a bicyclic structure with nitrogen atoms, and the benzenesulfonamide provides additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally soluble in organic solvents and have relatively high melting points .Scientific Research Applications
Anticancer and Radioprotective Agents
Some novel derivatives of 4-(quinolin-1-yl)-benzenesulfonamide have been synthesized and evaluated for their anticancer activity against Ehrlich ascites carcinoma cells, with several compounds showing promising in vitro cytotoxic activity. Notably, one compound exhibited significant in vivo radioprotective activity against γ-irradiation in mice, underscoring its potential as both an anticancer and a radioprotective agent (Ghorab et al., 2007). Further research into 4-(quinolin-1-yl) benzenesulfonamide derivatives has also indicated their utility in synthesis and in vitro anticancer activities, with some compounds showing interesting cytotoxic activity compared with the reference drug doxorubicin and also demonstrating radioprotective properties in vivo (Ghorab et al., 2008).
Antimicrobial Applications
Derivatives of quinoline clubbed with sulfonamide moiety have been synthesized for use as antimicrobial agents. The chemical structures of these new quinoline-containing scaffolds were confirmed based on spectral data, and they displayed high activity against Gram-positive bacteria, showcasing their potential in antimicrobial research applications (Biointerface Research in Applied Chemistry, 2019).
Alzheimer’s Disease Treatment
New hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide have been synthesized as potential drugs for the treatment of Alzheimer’s disease. These compounds are potent inhibitors of acetylcholinesterase and butyrylcholinesterase, with selectivity toward BChE. The lead compound exhibited significant inhibitory activity, showing promise for further development as multitarget anti-AD agents (Makhaeva et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBRDIWKJGFNJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)CC(=O)N3C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324185 | |
Record name | 4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51088032 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898411-07-9 | |
Record name | 4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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